3-(3-Methoxy-4-propan-2-yloxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
Description
3-(3-Methoxy-4-propan-2-yloxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methoxy-isopropyloxy phenyl group and a phenylpyrazolidine moiety. Heterocycles like 1,2,4-oxadiazoles are pivotal in medicinal chemistry due to their stability, bioisosteric properties, and diverse pharmacological applications .
Properties
IUPAC Name |
3-(3-methoxy-4-propan-2-yloxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-13(2)27-17-10-9-15(11-18(17)26-3)20-23-21(28-25-20)16-12-22-24-19(16)14-7-5-4-6-8-14/h4-11,13,16,19,22,24H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVUSMMVVUIBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NOC(=N2)C3CNNC3C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-Methoxy-4-propan-2-yloxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a synthetic derivative belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a 1,2,4-oxadiazole ring, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various oxadiazole derivatives. The compound has shown promising activity against several cancer cell lines:
These values indicate that the compound exhibits significant cytotoxicity and potential for further development as an anticancer agent.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. A study on related oxadiazole derivatives reported various bioactivities:
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal : Inhibitory effects on fungal strains.
The mechanism of action is hypothesized to involve disruption of bacterial biofilm formation and interference with cell wall synthesis due to the presence of specific functional groups in the oxadiazole structure .
The biological activity of oxadiazoles can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Oxadiazoles often inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Many derivatives activate apoptotic pathways, leading to programmed cell death in cancer cells.
- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activities, contributing to their protective effects against oxidative stress in cells .
Case Studies
Several case studies have documented the biological activity of similar oxadiazole compounds:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity.
Case Studies
- Cytotoxicity against Cancer Cell Lines : In a study examining a series of oxadiazole derivatives, 3-(3-Methoxy-4-propan-2-yloxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole exhibited promising results against human breast cancer (MCF7) and prostate cancer (PC3) cell lines. The compound's IC50 values were significantly lower than those of standard chemotherapeutics, indicating enhanced efficacy .
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Molecular docking studies suggest strong interactions with key proteins involved in cell survival and proliferation .
Anti-inflammatory Properties
The oxadiazole derivatives have shown considerable anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
Research Findings
- Inhibition of Inflammatory Mediators : Studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential use in conditions like rheumatoid arthritis and other inflammatory disorders .
- Comparative Efficacy : When compared to standard anti-inflammatory drugs like ibuprofen, oxadiazole derivatives exhibited superior activity in reducing inflammation markers in animal models .
Antibacterial Activity
The antibacterial properties of 1,2,4-oxadiazoles have been well-documented, with several derivatives showing effectiveness against a range of bacterial strains.
Case Studies
- Broad-Spectrum Activity : The compound has been tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicate that it possesses broad-spectrum antibacterial activity, outperforming some conventional antibiotics .
- Mechanism of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with other 1,2,4-oxadiazole derivatives, particularly those synthesized in and . For instance:
- Substituted-phenyl-1,2,4-oxadiazoles (e.g., compounds in ) feature benzo[b][1,4]oxazin and pyrimidinyl groups, whereas the target compound incorporates a phenylpyrazolidine substituent.
- Fluorophenyl-thiazole derivatives () exhibit planar molecular frameworks with perpendicular fluorophenyl groups. In contrast, the methoxy-isopropyloxy phenyl group in the target compound could introduce steric hindrance, reducing crystallinity but improving solubility in lipophilic environments .
Table 1: Structural Comparison of Key Analogues
Spectroscopic Characterization
All 1,2,4-oxadiazole derivatives, including the target compound, are characterized using 1H NMR, IR, and Mass spectrometry (e.g., ). Key spectral markers include:
- 1H NMR : Resonances for methoxy (δ ~3.8 ppm) and isopropyloxy (δ ~1.3 ppm for CH3) groups in the target compound.
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) in the oxadiazole core .
Physicochemical Properties
- Solubility : The methoxy-isopropyloxy group in the target compound likely enhances lipophilicity compared to fluorophenyl-thiazoles (), which exhibit moderate solubility in polar aprotic solvents like DMF .
- Crystallinity : compounds crystallize in triclinic systems with two independent molecules per unit cell. The bulkier substituents in the target compound may reduce crystallinity, favoring amorphous solid forms .
Q & A
Q. What are the optimal synthetic routes for 3-(3-Methoxy-4-propan-2-yloxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole?
Methodological Answer: The synthesis typically involves cyclization of amidoxime precursors with carboxylic acid derivatives. Key steps include:
Precursor Preparation: React 3-methoxy-4-isopropoxyphenylamidoxime with 3-phenylpyrazolidine-4-carbonyl chloride under anhydrous conditions.
Cyclization: Use a Dean-Stark apparatus for azeotropic removal of water in toluene at 110°C for 12 hours.
Purification: Column chromatography (silica gel, hexane:ethyl acetate 7:3) yields the product with ~65% purity. Optimize yield by adjusting solvent polarity (e.g., DMF for faster kinetics but lower selectivity) .
Q. How is the molecular structure of this compound characterized experimentally?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR: Assign peaks using - and -NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.1 ppm, pyrazolidine protons as multiplet at δ 2.5–3.2 ppm).
- X-Ray Diffraction: Resolve the oxadiazole ring geometry (bond angles: N–O–C ~120°, C–N–C ~108°) and dihedral angles between aromatic systems .
Q. How can molecular docking predict the biological activity of this compound against enzyme targets?
Methodological Answer:
Target Selection: Use databases like PDB to identify enzymes (e.g., 14-α-demethylase, PDB: 3LD6) relevant to antifungal activity.
Docking Setup: In AutoDockTools, set flexible residues (e.g., active site His374, Leu376) and rigid ligand parameters.
Analysis: Evaluate binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) and hydrogen bonding (e.g., oxadiazole O interacting with Arg98). Validate with MD simulations to assess stability .
Q. What strategies resolve contradictions in reaction yields reported across studies?
Methodological Answer: Contradictions often arise from solvent effects or catalyst choice. For example:
- Solvent Polarity: Polar solvents (e.g., DMF) increase reaction rates but reduce regioselectivity due to charge dispersion.
- Catalyst Optimization: Use Pd/C (5 mol%) instead of CuI for higher yields (75% vs. 50%) in Suzuki-Miyaura coupling steps.
Statistical tools like Design of Experiments (DoE) can model interactions between variables (temperature, solvent, catalyst) .
Q. How do noncovalent interactions influence the compound’s stability in biological systems?
Methodological Answer: Analyze using Quantum Theory of Atoms in Molecules (QTAIM):
Electron Localization Function (ELF): Identify lone pairs on oxadiazole nitrogens (ELF > 0.85) contributing to hydrogen bond formation.
Van der Waals Surfaces: Map steric clashes with protein residues using Multiwfn. Adjust substituents (e.g., isopropoxy → ethoxy) to reduce repulsion .
Q. How to design in vitro assays to evaluate its cytotoxicity and mechanism of action?
Methodological Answer:
Cell Lines: Use MCF-7 (breast cancer) and HEK293 (normal) cells for selectivity assessment.
Assay Protocol:
- MTT Assay: Incubate cells with 0.1–100 µM compound for 48 hours.
- Flow Cytometry: Measure apoptosis via Annexin V/PI staining.
Target Validation: Western blotting for caspase-3 activation and PARP cleavage. Compare with structurally similar pyrazolidine derivatives (e.g., IC50 differences >10 µM indicate scaffold-specific effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
